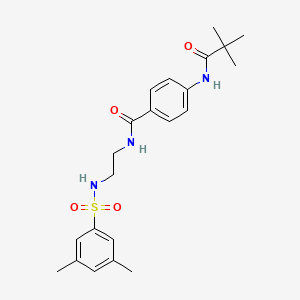
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide is a complex organic compound that features a sulfonamide group, a pivalamide group, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate. This intermediate is then reacted with 4-pivalamidobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The pivalamide and benzamide groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-methylbenzamide
- N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-ethylbenzamide
- N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-isopropylbenzamide
Uniqueness
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-pivalamidobenzamide is unique due to the presence of the pivalamide group, which can influence its chemical properties and biological activity. The combination of the sulfonamide, pivalamide, and benzamide groups provides a distinct structure that can interact with molecular targets in a specific manner, potentially leading to unique applications in various fields.
Propiedades
IUPAC Name |
N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15-12-16(2)14-19(13-15)30(28,29)24-11-10-23-20(26)17-6-8-18(9-7-17)25-21(27)22(3,4)5/h6-9,12-14,24H,10-11H2,1-5H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKAPPPIIJMYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763230.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2763232.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763233.png)
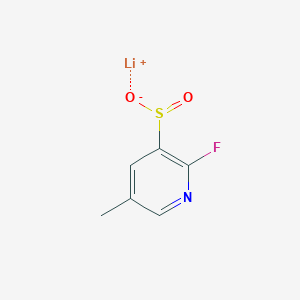
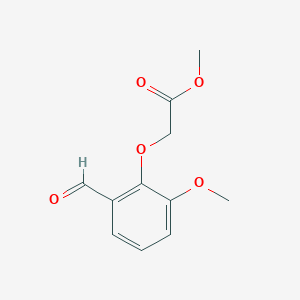
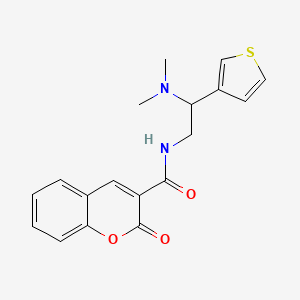
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B2763243.png)
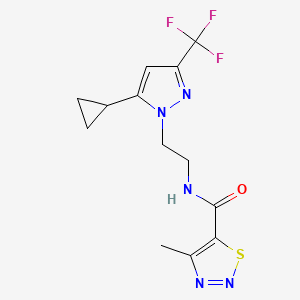
![3-chloro-2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2763245.png)
![1-((4-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![(E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2763247.png)
![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B2763250.png)

![2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2763253.png)
